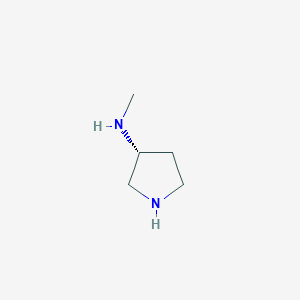

(3R)-(+)-3-(Methylamino)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R)-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZYRKGJWYJGRS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437385 | |

| Record name | (3R)-N-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139015-33-1 | |

| Record name | (3R)-N-Methyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139015-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-N-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(+)-3-(Methylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: Properties, Synthesis, and Applications

Introduction

(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral cyclic secondary amine that has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis.[1][2] Its rigid, five-membered saturated heterocycle, combined with the stereochemically defined secondary amine functionality, makes it an invaluable scaffold for the development of complex, biologically active molecules.[1] The pyrrolidine moiety is a common structural motif found in over 20 FDA-approved drugs, highlighting its importance in creating compounds with favorable pharmacokinetic and pharmacodynamic properties.[3] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, spectroscopic signature, synthetic utility, and critical safety protocols, offering field-proven insights into its application.

Core Physicochemical and Chiral Properties

The precise chemical and physical properties of this compound are fundamental to its application in controlled synthetic environments. These characteristics dictate solvent choice, reaction conditions, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | (3R)-N-Methylpyrrolidin-3-amine | [4] |

| Synonyms | (R)-N-methylpyrrolidin-3-amine, this compound | [4] |

| CAS Number | 139015-33-1 | [4][5] |

| Molecular Formula | C₅H₁₂N₂ | [5][6] |

| Molecular Weight | 100.16 g/mol | [5][7] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Boiling Point | 164 °C | [1][6] |

| Specific Gravity (20/20) | 0.94 | [6] |

| Refractive Index (n20/D) | 1.48 | [6] |

| Specific Rotation [α]20/D | +17.0 to +22.0° (c=10, EtOH) | [6] |

| Flash Point | 31 °C | [6] |

Spectroscopic Characterization for Structural Verification

Accurate structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint for this compound, ensuring its identity and purity before its inclusion in synthetic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the different proton environments. The methyl group (N-CH₃) will appear as a singlet, while the protons on the pyrrolidine ring will present as complex multiplets due to diastereotopicity and spin-spin coupling. The two amine protons (N-H) will typically appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (one methyl carbon and four carbons of the pyrrolidine ring).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups.

-

N-H Stretch: A characteristic absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the secondary amines.[8]

-

C-H Stretch: Aliphatic C-H stretching absorptions will be visible below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.[8]

-

N-H Bend: An N-H bending vibration may be observed in the 1590-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 101.17.

Experimental Protocol: General Spectroscopic Acquisition

-

Sample Preparation : For NMR, dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O). For IR, a thin film of the neat liquid can be analyzed using a salt plate (NaCl or KBr) or via an ATR accessory.[9] For MS (ESI), prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile/water.[9]

-

Instrument Setup :

-

NMR : Utilize a 400 MHz (or higher) spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) as needed for full assignment.[9]

-

IR : Use a Fourier Transform Infrared (FTIR) spectrometer. Collect data over a scan range of 4000-400 cm⁻¹.[9]

-

MS : Employ a mass spectrometer with an ESI source set to positive ion mode.[9]

-

-

Data Analysis : Process the acquired data to identify chemical shifts, coupling constants, characteristic absorption bands, and the molecular ion peak to confirm the structure and purity of this compound.

Synthesis and Chemical Reactivity

This compound is often used as a chiral intermediate. A common synthetic approach involves the deprotection of a commercially available N-Boc protected precursor.

Synthetic Workflow: Acid-Catalyzed Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Caption: Workflow for Boc deprotection.

Experimental Protocol: Synthesis via Deprotection

-

Reaction Setup : To a solution of (3R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.

-

Execution : Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with a strong base (e.g., 2M NaOH).

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as DCM or ethyl acetate (3x).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation to afford the pure this compound.

Core Chemical Reactivity

The synthetic utility of this molecule stems from the nucleophilic character of its two secondary amine groups. These sites can be selectively functionalized.

-

Acylation : Reacts readily with acyl chlorides or anhydrides to form amides.

-

Alkylation/Reductive Amination : Can undergo N-alkylation with alkyl halides or participate in reductive amination with aldehydes or ketones.

-

Ligand Formation : The chiral diamine structure allows it to act as a bidentate ligand in the formation of metal complexes, which is particularly useful in asymmetric catalysis.[1]

Caption: Reactivity of amine functionalities.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry. Its incorporation into drug candidates often imparts favorable properties such as improved aqueous solubility and metabolic stability. This compound serves as a key intermediate in the synthesis of several advanced therapeutic agents.

-

Fluoroquinolone Antibiotics : It is a crucial fragment for novel fluoroquinolones like PF-00951966, designed to combat multidrug-resistant respiratory pathogens.[10][11] The stereochemistry at the C3 position is critical for potent antibacterial activity.

-

DPP-IV Inhibitors : The pyrrolidine ring is a core component of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as Vildagliptin and PF-734200, used in the treatment of type 2 diabetes.[3][12]

-

Neuroscience Research : Due to its structural similarity to neurotransmitters, it is employed in the synthesis of compounds targeting the central nervous system, including kappa-opioid agonists and anticholinergic drugs.[2][3]

Safety, Handling, and Storage

This compound is a flammable and corrosive liquid that requires careful handling to ensure personnel safety.[6][7]

| Hazard Information | Details | Source(s) |

| GHS Pictograms | 🔥, corrosive | [6][7] |

| Signal Word | Danger | [6] |

| Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [6][7] |

| Precautionary Statements | P210, P233, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P403+P235, P501 | [6][13] |

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[6]

-

Ventilation : Handle only in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of vapors.[13][14]

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[13] Use explosion-proof electrical equipment.[13] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

Handling : Ground and bond containers when transferring material to prevent static discharge.[13] Use only non-sparking tools.[6] Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it is hygroscopic and may be heat sensitive.[6] Recommended storage is refrigerated (0-10°C).[6] Store in a locked-up, corrosives-compatible area.[14]

-

Spill & Disposal : In case of a spill, absorb with an inert material and dispose of as hazardous waste.[14] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

-

3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem. PubChem. [Link]

-

Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ResearchGate. [Link]

-

Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. National Center for Biotechnology Information. [Link]

-

(R)-3-Methylpyrrolidine | C5H11N | CID 11029760 - PubChem. PubChem. [Link]

-

Pyrrolidine (Compound) - Exposome-Explorer - IARC. Exposome-Explorer. [Link]

-

Pyrrolidine - Wikipedia. Wikipedia. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline - DTIC. Defense Technical Information Center. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. enamine.net [enamine.net]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Characteristics of (3R)-(+)-3-(Methylamino)pyrrolidine

Introduction

(3R)-(+)-3-(Methylamino)pyrrolidine is a chiral cyclic amine that serves as a critical building block in modern organic and medicinal chemistry. Its distinct stereochemistry and the presence of both secondary and tertiary amine functionalities within a compact heterocyclic scaffold make it an invaluable intermediate for the synthesis of complex molecular architectures.[1] This guide provides an in-depth exploration of the core physical and chemical characteristics of this compound, offering both established data and field-proven methodologies for its characterization. The information herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this reagent for applications ranging from asymmetric synthesis to the development of novel therapeutic agents, particularly for neurological disorders.[1][2]

Core Physicochemical Properties

The fundamental physical properties of this compound define its behavior in a laboratory setting, influencing reaction conditions, purification strategies, and storage protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 139015-33-1 | [1][3][4] |

| Molecular Formula | C₅H₁₂N₂ | [1][2][4][5] |

| Molecular Weight | 100.17 g/mol | [1][2][4][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2][4] |

| Boiling Point | 164 °C (at 760 mmHg) | [1][2][4] |

| Density | 0.94 g/mL (at 20°C) | [1][2] |

| Refractive Index (n²⁰/D) | 1.48 | [1][2][4] |

| Purity (Typical) | ≥ 98% (by Gas Chromatography) | [1] |

The boiling point of 164 °C is indicative of the significant intermolecular forces at play, namely hydrogen bonding afforded by the secondary amine (N-H) group.[6][7][8] Unlike tertiary amines of similar molecular weight, which lack this capability, primary and secondary amines exhibit elevated boiling points.[6][7][8]

Optical Activity: A Defining Feature

As a chiral molecule, the most distinguishing physical property of this compound is its optical activity—the ability to rotate the plane of plane-polarized light.

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation [α]²⁰/D | +17.0° to +22.0° | c = 10 in Ethanol | [1][4] |

The "(+)" designation in the compound's name signifies its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction.[9] It is critical to understand that the sign of optical rotation (+ or -) is an experimentally determined value and has no direct, predictable correlation with the (R) or (S) stereochemical descriptor, which is assigned based on Cahn-Ingold-Prelog priority rules.[10] The magnitude and sign of the specific rotation are unique identifiers for a chiral compound under specific conditions of concentration, solvent, temperature, and wavelength (typically the sodium D-line, 589 nm).[10]

Spectroscopic and Spectrometric Characterization Profile

While a publicly available, comprehensive spectral database for this specific compound is limited, its structure allows for a robust prediction of its spectroscopic signatures based on well-established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chirality and overlapping signals of the pyrrolidine ring protons. Key expected signals include:

-

A broad singlet corresponding to the secondary amine proton (N-H).

-

A singlet for the N-methyl (N-CH₃) protons, likely appearing in the 2.2-2.6 ppm range.

-

A series of multiplets for the diastereotopic methylene (CH₂) and methine (CH) protons on the pyrrolidine ring, spanning a range from approximately 1.5 to 3.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

-

The N-methyl carbon is expected around 35-45 ppm.

-

The four carbons of the pyrrolidine ring would appear at distinct chemical shifts due to the influence of the two nitrogen atoms and the chiral center, likely in the 25-65 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretch: A moderate to weak, somewhat broad absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[2]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[2]

-

N-H Bend: An absorption band in the 1590-1650 cm⁻¹ region may be observed for the N-H bending vibration.

-

C-N Stretch: C-N stretching vibrations for both the secondary and tertiary amine are expected in the fingerprint region, typically between 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight, 100.10.

-

Fragmentation: The most prominent fragmentation pathway would likely involve the alpha-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl groups and the formation of stable iminium ions. A common fragment would be the loss of a methyl group (M-15), resulting in a peak at m/z 85.

Solubility Profile

This compound is a small, polar molecule containing two amine groups capable of acting as hydrogen bond acceptors, with one also being a hydrogen bond donor. This structure dictates its solubility.

| Solvent Type | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Miscible / Highly Soluble | Strong hydrogen bonding interactions between the amine groups and the solvent's hydroxyl groups.[11] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | Generally good solvent for amines. |

| Ethereal | Diethyl Ether, THF | Moderately Soluble | Lower polarity may limit solubility compared to more polar options. |

| Non-polar | Hexanes, Toluene | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

Experimental Protocols for Physical Characterization

Ensuring the identity and purity of this compound requires precise measurement of its physical properties. The following section details standardized laboratory protocols for key characterization experiments.

Determination of Boiling Point (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point with a small sample volume. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.[12]

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer's bulb.

-

Heating: Insert the assembly into a Thiele tube filled with mineral oil, ensuring the heating arm is properly positioned.

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. Observe the capillary tube. As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.[12]

-

Documentation: Record the temperature and the ambient barometric pressure.

Determination of Density (Pycnometer Method)

Density is a fundamental property defined as mass per unit volume. The pycnometer method offers high precision for liquid density determination.[1][13]

Methodology:

-

Preparation: Thoroughly clean and dry a pycnometer (a small glass flask with a precisely fitted stopper).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Insert the stopper, allowing excess liquid to exit through the capillary. Dry the exterior and weigh the filled pycnometer (m₂).

-

Calibration: Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water), and weigh it (m₃). Let the known density of the reference liquid be ρ_ref.

-

Calculation:

-

The mass of the sample is (m₂ - m₁).

-

The mass of the reference liquid is (m₃ - m₁).

-

The volume of the pycnometer is V = (m₃ - m₁) / ρ_ref.

-

The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₂ - m₁) / V .

-

Determination of Specific Rotation (Polarimetry)

This procedure measures the extent to which the chiral compound rotates plane-polarized light, providing a key metric for enantiomeric purity and identity.[9][14]

Methodology:

-

Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up for at least 15 minutes.[14]

-

Solution Preparation: Accurately prepare a solution of this compound in a specified solvent (e.g., 10.0 g in a 100 mL volumetric flask using ethanol to achieve a concentration 'c' of 0.1 g/mL, which is equivalent to c=10 in the cited literature).

-

Zero Calibration: Fill the polarimeter cell (of a known path length 'l', e.g., 1.0 dm) with the pure solvent (blank). Place the cell in the polarimeter and set the reading to zero.

-

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are in the light path.[14] Place the cell in the polarimeter and record the observed rotation (α_obs). Take several readings and average them.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α_obs / (c × l)

-

α_obs = observed rotation in degrees

-

c = concentration in g/mL

-

l = path length in decimeters (dm)

-

-

Reporting: Report the specific rotation along with the temperature (T) and wavelength (λ, typically 'D' for the sodium D-line), e.g., [α]²⁰/D.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that proper handling is crucial for laboratory safety. This compound is a hazardous chemical that requires stringent safety protocols.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[12]

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

-

Storage:

Conclusion

This compound is a specialized chemical reagent whose utility is defined by its precise physical and stereochemical properties. A thorough understanding and verification of its characteristics—from its boiling point and density to its specific rotation—are paramount for its successful application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists, enabling confident and safe handling, characterization, and implementation of this versatile chiral building block in the pursuit of chemical innovation.

References

-

3-(Methylamino)pyrrolidine. PubChem, National Center for Biotechnology Information. [Link]

-

MEASUREMENT OF DENSITY. University of Tennessee, Knoxville, Department of Chemistry. [Link]

-

General Test Procedure Specific Optical Rotation. Pharma Dekho. [Link]

-

Determination of Optical Rotation and Specific Optical Rotation. Pharmaguideline. [Link]

-

An introduction to amines. Chemguide. [Link]

-

Amines – Physical Properties. eCampusOntario Pressbooks. [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]

-

15.12: Physical Properties of Amines. Chemistry LibreTexts. [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

-

Pyrrolidine. Wikipedia. [Link]

Sources

- 1. calnesis.com [calnesis.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 4. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 5. digicollections.net [digicollections.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. pharmadekho.com [pharmadekho.com]

The Advent of a Privileged Scaffold: A Technical Guide to the Synthetic Discovery of (3R)-N-methylpyrrolidin-3-amine

Abstract

The (3R)-N-methylpyrrolidin-3-amine core is a quintessential chiral building block in modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its constrained, three-dimensional structure and strategically placed nitrogen atoms provide an ideal scaffold for potent and selective interactions with biological targets. This guide delineates the synthetic evolution of this crucial intermediate, charting a course from foundational concepts in pyrrolidine synthesis to the discovery of highly efficient, stereoselective industrial-scale manufacturing processes. We will dissect the causal drivers behind key methodological advancements, offering field-proven insights into the stereocontrolled construction of this valuable molecule. This document serves as an in-depth technical resource for researchers, scientists, and professionals engaged in the intricate art of drug development.

Introduction: The Strategic Importance of the Chiral 3-Aminopyrrolidine Moiety

In the landscape of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule is paramount to its therapeutic efficacy and safety profile. Chiral amines, particularly those integrated into heterocyclic systems, are indispensable components for crafting enantiomerically pure drugs.[1] The pyrrolidine ring, with an amino group at a chiral center, presents a unique and versatile scaffold for designing complex bioactive molecules.[1] Specifically, the (3R)-N-methylpyrrolidin-3-amine moiety has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This significance has propelled extensive research into stereoselective synthetic routes that are both efficient and scalable.

Foundational Strategies: Early Approaches and the Challenge of Stereocontrol

The initial approaches to constructing substituted pyrrolidines were often extensions of classical organic reactions, providing the foundational chemistry from which more refined, stereocontrolled methods would evolve.

Cyclization of Acyclic Precursors

Early methods frequently involved the cyclization of linear precursors. A common strategy is the intramolecular nucleophilic substitution of a suitably functionalized butane derivative. For instance, the reaction of 1,4-dihalobutanes with methylamine can yield N-methylpyrrolidine, albeit without stereocontrol at the 3-position.[2][3]

To introduce the 3-amino functionality, a more complex acyclic precursor is required. A hypothetical retrosynthetic analysis points towards a 1,2,4-tri-functionalized butane derivative. However, achieving the desired (R) stereochemistry at the C3 position from an achiral or racemic acyclic starting material presents a significant challenge, often resulting in racemic mixtures that require difficult and costly chiral resolution.

Reductive Amination: A Direct Path to N-Methylation

Reductive amination is a cornerstone reaction for the formation of C-N bonds and is particularly effective for the N-alkylation of amines.[4][5] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[4][6]

For the synthesis of (3R)-N-methylpyrrolidin-3-amine, this method is most logically applied in the final step: the N-methylation of a pre-existing chiral precursor, (3R)-aminopyrrolidine. The common reagents for this transformation are formaldehyde (as the carbonyl source) and a reducing agent.

Figure 2: Simplified workflow of the Pfizer process highlighting the key asymmetric Michael addition step.

This approach was revolutionary because it leveraged a well-understood and powerful asymmetric transformation to create the desired stereochemistry with high enantiomeric excess (ee). The subsequent steps then focus on cyclization to form the pyrrolidine ring and functional group manipulations to arrive at the final target molecule. [7][8]

Asymmetric Hydrogenation: Another Powerful Tool

Further advancements in the synthesis of chiral pyrrolidine intermediates were reported by Lall et al. (also from Pfizer) in 2012 for a key intermediate of the fluoroquinolone antibiotic PF-00951966. [9][10][11]This route highlights the power of catalytic asymmetric hydrogenation.

In this strategy, a prochiral β-amido-α,β-unsaturated ester is hydrogenated in the presence of a chiral transition metal catalyst (e.g., a Ruthenium complex with a chiral phosphine ligand like DM-SEGPHOS). This step establishes the critical stereocenter with exceptional control, often achieving >99% ee after recrystallization. [9][10] Key Features of the Asymmetric Hydrogenation Approach:

-

High Enantioselectivity: The use of sophisticated chiral catalysts allows for near-perfect stereochemical control.

-

Atom Economy: Hydrogenation is a highly atom-economical reaction.

-

Process Efficiency: Catalytic processes are often highly efficient, requiring only small amounts of the chiral catalyst.

Following the asymmetric hydrogenation, the synthesis proceeds through a series of transformations, including an Sₙ2 reaction with methylamine to introduce the N-methyl group with inversion of configuration, ultimately leading to the desired product. [9][10]

Detailed Experimental Protocols

To provide a practical context, this section outlines a representative, generalized protocol for the final N-methylation step, a critical transformation in the synthesis of the title compound.

Protocol: Reductive Amination of (3R)-Boc-aminopyrrolidine

This protocol describes the N-methylation of a protected (3R)-aminopyrrolidine precursor using formaldehyde and a palladium-on-carbon catalyst under a hydrogen atmosphere.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| (3R)-1-Boc-3-aminopyrrolidine | 186.25 | 10.0 | 1.0 |

| Formaldehyde (37% solution in H₂O) | 30.03 | 12.0 | 1.2 |

| 10% Palladium on Carbon (50% wet) | N/A | - | 5 mol % |

| Methanol (Solvent) | 32.04 | - | ~10 volumes |

| Hydrogen Gas | 2.02 | Excess | - |

Step-by-Step Procedure:

-

Reaction Setup: To a hydrogenation vessel, add (3R)-1-Boc-3-aminopyrrolidine (1.86 g, 10.0 mmol) and methanol (20 mL).

-

Reagent Addition: Add the aqueous formaldehyde solution (0.97 mL, 12.0 mmol) to the mixture.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet, ~200 mg) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas (3-4 cycles). Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude (3R)-1-Boc-N-methylpyrrolidin-3-amine. The product can be further purified by column chromatography if necessary.

-

Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol) to yield the final product, (3R)-N-methylpyrrolidin-3-amine.

Self-Validation: The success of the reaction can be validated by comparing the NMR and mass spectrometry data of the product with known literature values. The enantiomeric purity can be confirmed by chiral HPLC analysis.

Conclusion and Future Outlook

The journey to discover efficient and stereoselective syntheses of (3R)-N-methylpyrrolidin-3-amine is a compelling narrative of innovation in organic chemistry, driven by the demands of pharmaceutical development. From classical cyclization methods to the modern marvels of asymmetric catalysis, the evolution of these synthetic routes showcases a relentless pursuit of precision, efficiency, and scalability. The development of methods like asymmetric Michael additions and asymmetric hydrogenations by researchers in industrial settings has provided the tools to produce this vital chiral building block on a large scale, enabling the development of new and life-saving medicines.

Future advancements will likely focus on further improving the sustainability of these syntheses, exploring enzymatic and biocatalytic routes, and developing novel C-H activation strategies to construct the pyrrolidine core with even greater step economy. As our understanding of catalysis and reaction mechanisms deepens, the synthesis of this and other privileged chiral scaffolds will undoubtedly become even more sophisticated and elegant.

References

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Silverman, R. B., & Holladay, M. W. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

-

Forró, E., & Fülöp, F. (2007). Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. Tetrahedron: Asymmetry, 18(12), 1453-1458. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Why Chiral Amines Are Key in Modern Drug Synthesis. [Link] [1]9. Rowan, S. J., & Turner, N. J. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 9(7), 595. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (2003). Synthesis of N-Methyl-N-{(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl} amine. [Link] [8]13. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Journal of Medicinal Chemistry, 57(23), 9675-9703. [Link]

-

Green Chemistry. (2014). Reductive Amination. [Link] [4]15. Szostak, M., & Szostak, R. (2015). A New Asymmetric Synthesis of (R)-3-Methylpyrrolidine Alkaloids Starting from (S)-Malic Acid. Synthesis, 47(15), 2269-2276. [Link]

-

Organic Chemistry Portal. (2025). Amine synthesis by reductive amination (reductive alkylation). [Link] [5]17. Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link] [6]18. Vicario, J. L. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(18), 4235. [Link]

- Sumitomo Chemical Company, Limited. (2021). Process for the preparation of 1-methylpyrrolidin-3-ol.

-

Nguyen, V. H., et al. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. Journal of Science and Technology, 54(2), 231-237. [Link] [2]21. Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092. [Link]

-

Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 16(16), 3052-3053. [Link]

-

VAST JOURNALS SYSTEM. (2016). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. [Link] [3]24. Arnold, F. H., & Dods, G. (2025). Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzymatic Cascade. ChemRxiv. [Link]

- Jiangsu Best Pharmaceutical Co., Ltd. (2021). Preparation method of PF06651600.

-

Yus, M., et al. (2008). Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines. HETEROCYCLES, 75(1), 135. [Link]

- Jiaxing University. (2021). Preparation method of 1-methyl-3-pyrrolidinol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - American Chemical Society - Figshare [acs.figshare.com]

Spectroscopic Data for (3R)-(+)-3-(Methylamino)pyrrolidine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic characterization of (3R)-(+)-3-(Methylamino)pyrrolidine, a chiral synthetic building block of significant interest to researchers, scientists, and drug development professionals. Its precise structural elucidation is paramount for its application in the synthesis of novel chemical entities. This document outlines the expected spectroscopic data based on ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and delves into the rationale behind the experimental choices for acquiring and interpreting this data, adhering to the principles of Good Laboratory Practice (GLP).

Introduction to this compound

This compound (CAS 139015-33-1) is a chiral secondary amine featuring a pyrrolidine ring, a stereocenter at the C3 position, and a methylamino substituent. The precise confirmation of its chemical structure and stereochemical integrity is a critical prerequisite for its use in pharmaceutical and chemical research. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standard ¹H NMR spectrum can be acquired using a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules, while D₂O can be used to identify exchangeable protons (N-H).

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay that allows for quantitative integration.

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 2.8 | m | 3H | H2, H5a |

| ~ 2.7 | m | 1H | H5b |

| ~ 2.5 | m | 1H | H3 |

| 2.45 | s | 3H | N-CH₃ |

| ~ 2.1 | m | 1H | H4a |

| ~ 1.7 | m | 1H | H4b |

| ~ 1.6 | br s | 2H | N-H |

Interpretation:

-

The signals for the pyrrolidine ring protons (H2, H3, H4, H5) are expected to be complex multiplets due to diastereotopicity and spin-spin coupling.

-

The methyl group attached to the nitrogen will appear as a sharp singlet around 2.45 ppm.

-

The N-H protons are expected to be a broad singlet, and their chemical shift can be concentration-dependent. Addition of D₂O would cause this signal to disappear, confirming its assignment.

¹³C NMR Spectroscopy

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the primary difference being the observation of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Acquisition: A proton-decoupled sequence is typically used to simplify the spectrum, resulting in singlets for each unique carbon atom. Longer acquisition times are generally necessary.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 60 | C3 |

| ~ 55 | C2 |

| ~ 48 | C5 |

| ~ 35 | N-CH₃ |

| ~ 30 | C4 |

Interpretation:

-

The chemical shifts are predictive based on the electronic environment of each carbon atom. The carbons attached to nitrogen (C2, C3, C5, and the N-CH₃) are deshielded and appear at higher chemical shifts compared to the C4 carbon.

-

The C3 carbon, being attached to the chiral center and a nitrogen atom, is expected to have a distinct chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer, which allows for rapid data acquisition and high signal-to-noise ratio. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for FT-IR analysis.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, broad | N-H stretch (secondary amine) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1470 - 1440 | Medium | C-H bend (CH₂) |

| 1150 - 1050 | Medium | C-N stretch |

Interpretation:

-

The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.[1]

-

The strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the pyrrolidine ring and the methyl group.

-

The presence of a C-N stretching band around 1100 cm⁻¹ further confirms the amine functionality.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is often preferred for amines to minimize fragmentation and observe the molecular ion.[2][3] Electron Impact (EI) ionization can also be used, which will induce more fragmentation, providing structural clues.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrometry Data

-

Molecular Weight: 100.16 g/mol

-

Molecular Formula: C₅H₁₂N₂

-

Expected [M+H]⁺ (ESI, CI): m/z 101.1

-

Expected Molecular Ion (EI): m/z 100.1

-

Key Fragmentation Patterns (EI): Alpha-cleavage is a common fragmentation pathway for amines.[4] For this compound, this would involve the loss of radicals adjacent to the nitrogen atoms, leading to characteristic fragment ions. A prominent fragment would likely be observed at m/z 70, resulting from the loss of the methylamino group.

Good Laboratory Practice (GLP) in Spectroscopic Analysis

Adherence to Good Laboratory Practice (GLP) is crucial to ensure the quality, reliability, and integrity of the generated spectroscopic data.[5] Key principles include:

-

Standard Operating Procedures (SOPs): All experimental procedures, from sample preparation to data analysis, should be documented in detailed SOPs.

-

Instrument Calibration and Validation: All spectrometers must be regularly calibrated and validated to ensure they are performing within specified parameters.

-

Data Integrity: Raw data and all associated metadata must be securely stored and traceable. Any data processing steps should be documented.

-

Personnel Training: All personnel conducting the analyses must be adequately trained on the instrumentation and SOPs.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data and protocols outlined in this guide serve as a valuable resource for researchers, enabling them to confidently verify the identity and purity of this important chiral building block in their drug discovery and development endeavors.

References

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]

-

Technology Networks. (2024, January 2). Mass Spectrometry Ionization: Key Techniques Explained. Available at: [Link]

-

PubChem. 3-(Methylamino)pyrrolidine. Available at: [Link]

-

Tentamus Group. GLP studies for method development. Available at: [Link]

-

PubChem. 3-Methylpyrrolidine. Available at: [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link]

-

DTIC. (1992, June 3). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Available at: [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000164). Available at: [Link]

Sources

A Senior Application Scientist's Guide to (3R)-(+)-3-(Methylamino)pyrrolidine: From Sourcing to Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (3R)-(+)-3-(Methylamino)pyrrolidine in Modern Chemistry

This compound, a chiral secondary amine, has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its rigid, five-membered ring structure, combined with a stereodefined center and a reactive secondary amine, makes it an invaluable synthon for introducing specific stereochemistry into larger, more complex molecules. The pyrrolidine motif is a common feature in a multitude of FDA-approved drugs and bioactive natural products, underscoring the importance of chiral pyrrolidine derivatives in drug discovery.[1][2] This guide provides a comprehensive overview of the commercial availability, quality control, handling, and synthetic applications of this compound, tailored for professionals in the field. This compound is particularly noted for its role as a key intermediate in the development of novel therapeutics, especially in the realm of neurological disorders and as a ligand in asymmetric synthesis.[3]

Commercial Availability and Sourcing: A Landscape of Suppliers

This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. When sourcing this reagent, it is crucial to consider not only the purity but also the analytical documentation provided by the supplier to ensure the material's suitability for its intended application.

Below is a summary of representative commercial suppliers and their typical product specifications:

| Supplier | Purity Specification | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| TCI AMERICA | ≥98% (GC) | 139015-33-1 | C₅H₁₂N₂ | 100.17 | Often available for immediate shipment for R&D quantities.[4] |

| Chem-Impex | ≥98% (GC) | 139015-33-1 | C₅H₁₂N₂ | 100.17 | Noted for its applications in medicinal chemistry and organic synthesis.[3] |

This table is for illustrative purposes; availability and specifications should always be confirmed with the supplier.

The general workflow for procuring and validating this compound for research and development is outlined in the following diagram:

Caption: Procurement and Validation Workflow for this compound.

Quality Control and Specifications: Ensuring Experimental Integrity

The stereochemical and chemical purity of this compound is paramount to its successful application, particularly in GMP (Good Manufacturing Practice) environments and in stereoselective synthesis. A self-validating system for quality control should be established, incorporating both the supplier's Certificate of Analysis (CoA) and in-house analytical verification.

Key Analytical Parameters to Verify:

-

Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of this compound.

-

Purity: Typically determined by Gas Chromatography (GC), with a minimum purity of 98% being standard for most research applications.[3]

-

Chiral Purity/Enantiomeric Excess (e.e.): This is a critical parameter. It is often determined by chiral GC or chiral HPLC. For applications in asymmetric synthesis, a high e.e. is essential to ensure the stereochemical outcome of the reaction.

-

Appearance: The compound is typically a colorless to light yellow clear liquid.[3]

-

Physical Constants: Properties such as boiling point (approximately 164 °C) and density (approximately 0.94 g/mL) can serve as additional checks of identity and purity.[3]

Handling, Storage, and Safety: A Prudent Approach

Proper handling and storage are crucial for maintaining the quality and ensuring the safety of personnel working with this compound.

-

Safety Precautions: This compound is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[4] It is essential to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage Conditions: It is recommended to store this compound at 2 - 8 °C in a tightly sealed container to prevent degradation and moisture absorption.[3]

Applications in Drug Discovery and Organic Synthesis: A Versatile Building Block

The utility of this compound in drug discovery is well-documented, with the pyrrolidine scaffold being a key component in numerous biologically active compounds.[2][5] Its applications span various therapeutic areas, including neuroscience and infectious diseases.

1. Intermediate in the Synthesis of Bioactive Molecules:

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. For instance, it is a key fragment in the preparation of certain fluoroquinolone antibiotics.[6] The stereocenter at the 3-position of the pyrrolidine ring directly influences the biological activity and selectivity of the final drug molecule.

2. Ligand in Asymmetric Catalysis:

The chiral nature of this compound makes it an excellent candidate for the development of chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective synthesis of a target molecule.

Representative Experimental Protocol: N-Alkylation of this compound

This protocol provides a general procedure for the N-alkylation of this compound, a common transformation to incorporate this chiral scaffold into a larger molecule.

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

-

This compound (1.0 eq)

-

Alkyl halide (e.g., benzyl bromide) (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

-

Acetonitrile as Solvent: Its polar aprotic nature is ideal for SN2 reactions and it readily dissolves the reactants.

-

Potassium Carbonate as Base: It is a mild inorganic base, sufficient to deprotonate the secondary amine without causing significant side reactions.

-

Excess Base: Ensures complete deprotonation of the amine and neutralizes the acid formed during the reaction.

-

Aqueous Workup: Removes the inorganic salts and any remaining starting materials.

-

Column Chromatography: A standard purification technique for organic compounds to isolate the product from any unreacted starting materials or byproducts.

The following diagram illustrates the logical flow of this synthetic protocol:

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 139015-33-1 | TCI AMERICA [tcichemicals.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

safety and handling of (3R)-(+)-3-(Methylamino)pyrrolidine

An In-depth Technical Guide to the Safe Handling and Management of (3R)-(+)-3-(Methylamino)pyrrolidine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of this compound (CAS No. 139015-33-1). The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a self-validating system of laboratory safety.

Section 1: Chemical and Physical Identity

This compound is a chiral amine that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its utility in developing pharmaceuticals, particularly for neurological disorders, necessitates a thorough understanding of its properties for safe and effective use.[1]

Data for this compound is summarized below:

| Property | Value | Source(s) |

| CAS Number | 139015-33-1 | [1][2] |

| Molecular Formula | C₅H₁₂N₂ | [1][3] |

| Molecular Weight | 100.17 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Density | 0.94 g/mL | [1] |

| Boiling Point | 164 °C (Lit.) | [1] |

| Flash Point | 31 °C | [4] |

| Refractive Index | n20D 1.48 | [1] |

| Optical Rotation | [α]20/D = +17° to +22° (c=10 in EtOH) | [1][4] |

Section 2: Hazard Identification and GHS Classification

This compound presents significant chemical hazards, primarily related to its flammability and corrosivity. Understanding these risks is the foundation of safe handling. The material is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3][4][5]

| GHS Classification | Hazard Statement | Pictogram |

| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage | corrosive |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed | ❗ |

| Serious Eye Damage, Category 1 | H318: Causes serious eye damage | corrosive |

| STOT SE, Category 3 | H335: May cause respiratory irritation | ❗ |

The combination of flammability and corrosivity dictates the stringent engineering controls and personal protective equipment required. The low flash point of 31°C means that flammable vapors can form at typical ambient temperatures, posing a significant fire risk.[4]

Section 3: Core Principles of Safe Handling

The causality behind the recommended handling procedures stems directly from the hazards identified in Section 2.

-

Flammability Mitigation: The primary goal is to prevent the ignition of vapors. Vapors are heavier than air and may travel to a source of ignition and flash back.[7] This is achieved by:

-

Eliminating Ignition Sources: Prohibiting open flames, sparks, and hot surfaces in the handling area.[5][8]

-

Preventing Static Discharge: Grounding and bonding all containers and receiving equipment is critical, as electrostatic charges can be generated during transfer.[5][8][9]

-

Using Appropriate Equipment: Employing explosion-proof electrical and ventilating equipment and non-sparking tools prevents the accidental generation of sparks.[5][7][9]

-

-

Corrosion Protection: The compound is extremely destructive to tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[10] Therefore, preventing all direct physical contact is paramount. This is achieved by:

Section 4: Standard Operating Procedures (SOPs)

Engineering Controls & Personal Protective Equipment (PPE)

Adherence to proper controls and PPE is mandatory.

| Control/PPE Type | Specification | Rationale |

| Engineering Control | Chemical Fume Hood | To prevent inhalation of corrosive and irritating vapors.[7][10] |

| Eye/Face Protection | Chemical safety goggles and/or full-face shield. | Protects against splashes that can cause severe eye damage.[5][7] |

| Skin Protection | Flame-retardant lab coat; Chemical-resistant gloves (e.g., Nitrile); Chemical resistant overalls and boots as needed.[11][12] | Protects skin from contact, which causes severe burns.[5] Contaminated clothing must be removed immediately and washed before reuse.[2] |

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., Type ABEK filter) if fume hood is not available or if exposure limits are exceeded.[7] | Protects the respiratory system from irritation. |

General Handling Protocol

This step-by-step workflow must be followed for any manipulation of the compound.

-

Preparation:

-

Aliquotting and Transfer:

-

Perform all operations within the chemical fume hood.[7]

-

Use only non-sparking tools for opening and closing containers.[5][9]

-

Slowly dispense the liquid to minimize splashing and static charge generation.

-

Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[4][5]

-

-

Post-Handling:

Storage Protocol

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[2][5] The storage area should be locked.[5]

-

Temperature: Store under refrigeration at 2-8°C or 0-10°C.[1][4]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) as the material can be sensitive to air and moisture.[4][7]

-

Container: Keep the container tightly closed and properly labeled.[4][5]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[5][7]

Section 5: Emergency Response Protocols

Immediate and correct response to an emergency can significantly mitigate harm.

Accidental Release (Spill)

-

Evacuate: Immediately evacuate all personnel from the spill area.

-

Isolate: Remove all sources of ignition and ventilate the area.[8]

-

Protect: Do not act without suitable protective equipment.[8]

-

Contain: Prevent further leakage if it is safe to do so. Cover drains.[10] Contain the spill using a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[7]

-

Clean: Clean the affected area thoroughly.

First Aid Measures

First aiders must protect themselves before assisting.[10] Seek immediate medical attention in all cases of exposure.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison center or doctor.[5]

-

Skin Contact: Take off immediately all contaminated clothing.[5] Rinse the skin with plenty of water or shower for at least 15 minutes.[2][13]

-

Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] Immediately call a poison center or doctor.[5]

-

Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[5] Ingestion can cause severe swelling and damage to delicate tissues with a danger of perforation.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[5][13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air.[7] Containers may explode when heated.[7] Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 6: Waste Disposal

Chemical waste must be managed in compliance with all applicable laws and regulations.

-

Procedure: Do not empty into drains.[7] Dispose of contents and container to an approved waste disposal plant.[2][10] This should be done through a licensed disposal company.[11]

-

Containers: Handle uncleaned containers as you would the product itself.[10] Do not reuse empty containers as they may contain flammable or corrosive residue.[8]

Section 7: Toxicological Profile (Summary)

While a comprehensive toxicological profile has not been fully investigated, the available data indicates significant acute hazards.[7]

-

Acute Effects: The substance is harmful if swallowed and causes severe chemical burns to the skin and eyes upon contact.[3][5] Vapors may cause respiratory irritation.[6] Overexposure symptoms may include headache, dizziness, nausea, and vomiting.[7]

-

Chronic Effects: No specific data on chronic effects, carcinogenicity, or reproductive toxicity is available for this specific compound in the provided search results. However, related compounds have been associated with central nervous system and cardiovascular toxicities.[14]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users receive site-specific training and consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

References

-

PubChem. 3-(Methylamino)pyrrolidine. [Link]

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

-

National Center for Biotechnology Information. Personal Protective Equipment - Chemical and Biological Terrorism. [Link]

-

ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 139015-33-1 | TCI AMERICA [tcichemicals.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. lobachemie.com [lobachemie.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. aksci.com [aksci.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (3R)-(+)-3-(Methylamino)pyrrolidine in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of (3R)-(+)-3-(Methylamino)pyrrolidine, a chiral amine of significant interest in pharmaceutical development and asymmetric synthesis.[1] Given the limited availability of precise quantitative solubility data in public literature, this document furnishes a detailed exposition of the underlying physicochemical principles governing its solubility, alongside a robust experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate its effective use in synthesis, purification, and formulation design.

Introduction to this compound

This compound is a versatile chiral building block utilized in the synthesis of a variety of complex molecules.[1] Its structure, featuring a pyrrolidine ring, a secondary amine, and a methyl group, imparts specific physicochemical properties that dictate its behavior in different solvent systems. An understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [1][2][3] |

| Molecular Weight | 100.17 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 164 °C | [1][3] |

| Density | 0.94 g/mL | [1][3] |

| Refractive Index | 1.48 | [1][3] |

| Specific Rotation [α]20/D | +17.0 to +22.0 deg (c=10, EtOH) | [3] |

| Flash Point | 31 °C | [3] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4][5] For this compound, its solubility in organic solvents is a function of its molecular structure and the properties of the solvent.

Molecular Structure and Intermolecular Forces

This compound possesses both polar and non-polar characteristics. The pyrrolidine ring and the methyl group contribute to its non-polar nature, while the two amine groups are polar and capable of engaging in hydrogen bonding.[6][7][8]

-

Hydrogen Bonding: The presence of N-H bonds in both the secondary amine of the pyrrolidine ring and the methylamino group allows the molecule to act as a hydrogen bond donor. The lone pairs of electrons on the nitrogen atoms also enable it to act as a hydrogen bond acceptor.[8][9][10] This capacity for hydrogen bonding is a dominant factor in its interaction with protic and other polar solvents.[6][7][11]

-

Dipole-Dipole Interactions: The polarity of the C-N and N-H bonds creates a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: The non-polar alkyl portions of the molecule (the pyrrolidine ring and methyl group) interact with non-polar solvents primarily through weaker van der Waals forces.[12]

Influence of Solvent Properties

The interplay between the solute and solvent properties determines the extent of solubility.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. This compound is expected to be highly soluble in these solvents due to the strong hydrogen bonding interactions.[7][9] However, the solubility in water may be limited by the non-polar hydrocarbon portion of the molecule.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipole moments but do not have N-H or O-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated due to favorable dipole-dipole interactions and hydrogen bonding with the amine's N-H groups.[4]

-

Non-Polar Solvents (e.g., hexane, toluene): In these solvents, the primary intermolecular forces are van der Waals forces. The polar amine groups of this compound are not well-solvated by non-polar solvents, leading to poor solubility.[4][12]

Caption: Logical relationship between molecular structure and solubility.

Experimental Determination of Solubility

Due to the absence of readily available quantitative data, a reliable experimental protocol is essential for determining the solubility of this compound in various organic solvents. The gravimetric method is a robust and widely applicable technique for this purpose.[13][14][15]

Gravimetric Method: A Step-by-Step Protocol

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-